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Compound of Interest

Compound Name: 2,3-Bis(hexadecyloxy)propan-1-ol

Cat. No.: B086518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 2,3-Bis(hexadecyloxy)propan-1-
ol, a synthetic dialkylglycerol ether. The document details its chemical identity, physicochemical

properties, a representative synthetic protocol, and its role as a diacylglycerol mimic in cellular

signaling pathways.

Chemical Identity and Synonyms
2,3-Bis(hexadecyloxy)propan-1-ol is a diether lipid characterized by a glycerol backbone with

two hexadecyl (C16) alkyl chains attached at the sn-2 and sn-3 positions via ether linkages.

This structure imparts significant hydrophobicity to the molecule. It is important to distinguish it

from its structural isomer, 1,2-Bis(hexadecyloxy)propan-3-ol, and from diacylglycerols which

possess ester linkages instead of ether linkages.

A comprehensive list of synonyms and identifiers for 2,3-Bis(hexadecyloxy)propan-1-ol is
provided in Table 1.

Table 1: Synonyms and Identifiers for 2,3-Bis(hexadecyloxy)propan-1-ol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b086518?utm_src=pdf-interest
https://www.benchchem.com/product/b086518?utm_src=pdf-body
https://www.benchchem.com/product/b086518?utm_src=pdf-body
https://www.benchchem.com/product/b086518?utm_src=pdf-body
https://www.benchchem.com/product/b086518?utm_src=pdf-body
https://www.benchchem.com/product/b086518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Type Identifier

IUPAC Name 2,3-di(hexadecyloxy)propan-1-ol

CAS Number 13071-60-8[1]

Common Synonyms 1,2-O-Dihexadecyl-rac-glycerol[1]

DL-α,β-Dihexadecyl glycerol

1,2-Di-O-hexadecylglycerol

Molecular Formula C₃₅H₇₂O₃[1]

Physicochemical and Spectral Data
The physical and chemical properties of 2,3-Bis(hexadecyloxy)propan-1-ol are summarized

in Table 2. This data is essential for its handling, formulation, and application in experimental

settings.

Table 2: Physicochemical Properties of 2,3-Bis(hexadecyloxy)propan-1-ol

Property Value

Molecular Weight 540.94 g/mol [1]

Appearance White to off-white solid

Solubility
Soluble in organic solvents such as chloroform

and methanol; limited solubility in water.

Purity Typically >98% (by NMR)

Spectral data, including ¹H NMR and ¹³C NMR, are crucial for the structural confirmation of 2,3-
Bis(hexadecyloxy)propan-1-ol. While specific spectra are instrument-dependent,

characteristic peaks can be predicted based on its structure.

Experimental Protocols
Synthesis of 1,2-O-Dialkyl-rac-glycerol
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The following is a representative, multi-step protocol for the synthesis of 1,2-O-dialkyl-rac-

glycerols, which can be adapted for the synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol. The

general strategy involves the protection of the glycerol backbone, alkylation of the desired

hydroxyl groups, and subsequent deprotection.

Step 1: Protection of Glycerol (Synthesis of Solketal)

To a stirred solution of glycerol and anhydrous acetone in a suitable solvent (e.g., purified

petroleum ether), add a catalytic amount of a strong acid such as p-toluenesulfonic acid.

The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-

Stark apparatus.

The reaction is monitored until no more water is collected.

After cooling, the reaction is quenched with a weak base (e.g., sodium acetate), and the

resulting mixture is filtered.

The crude product, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), is purified by vacuum

distillation.

Step 2: Alkylation of Solketal

Solketal is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate

the primary hydroxyl group.

The corresponding alkyl halide (in this case, 1-bromohexadecane) is added to the reaction

mixture.

The reaction is allowed to warm to room temperature and stirred until completion, which can

be monitored by thin-layer chromatography (TLC).

The reaction is carefully quenched with water, and the product is extracted with an organic

solvent (e.g., diethyl ether).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to yield the alkylated solketal.

Step 3: Deprotection of the Acetal

The alkylated solketal is dissolved in a mixture of an alcohol (e.g., methanol) and an

aqueous acid (e.g., 2N HCl).

The solution is heated to reflux for several hours to cleave the acetal protecting group.

After cooling, the mixture is neutralized and the product, 1-O-hexadecyl-rac-glycerol, is

extracted with an organic solvent.

The organic phase is washed, dried, and concentrated to give the crude product, which can

be purified by column chromatography.

Step 4: Second Alkylation

The purified 1-O-hexadecyl-rac-glycerol is then subjected to a second alkylation step, similar

to Step 2, to introduce the second hexadecyl chain at the sn-2 position. This will yield the

final product, 1,2-O-dihexadecyl-rac-glycerol.

Step 5: Isomer Separation (Optional) If a specific isomer (1,2- vs. 2,3-) is desired, the synthesis

may require a different strategy involving orthogonal protecting groups to differentiate the sn-1

and sn-3 hydroxyls of glycerol.

Analytical Characterization
The identity and purity of the synthesized 2,3-Bis(hexadecyloxy)propan-1-ol should be

confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

chemical structure, including the positions of the ether linkages and the integrity of the alkyl

chains.

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g.,

evaporative light scattering detector or charged aerosol detector) can be used to assess the

purity of the final compound.
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Mass Spectrometry (MS): MS provides information on the molecular weight of the

compound, further confirming its identity.

Biological Role and Signaling Pathway
2,3-Bis(hexadecyloxy)propan-1-ol, as a dialkylglycerol, is a synthetic analog of the

endogenous second messenger, diacylglycerol (DAG). Ether lipids, in general, are known to

play significant roles in cellular signaling, membrane trafficking, and as antioxidants. The ether

linkage makes them resistant to degradation by phospholipases that cleave ester bonds.

The primary signaling pathway in which DAG is implicated is the activation of Protein Kinase C

(PKC). By mimicking DAG, 2,3-Bis(hexadecyloxy)propan-1-ol can be expected to interact

with and potentially activate PKC isoforms.
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Figure 1. Protein Kinase C (PKC) activation pathway showing the role of a DAG mimic.

As depicted in Figure 1, the binding of a ligand to a G-protein coupled receptor (GPCR) or a

receptor tyrosine kinase (RTK) can activate Phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the

endoplasmic reticulum, while DAG, along with calcium, recruits and activates PKC at the

plasma membrane. 2,3-Bis(hexadecyloxy)propan-1-ol, by mimicking DAG, can directly

interact with the C1 domain of PKC, contributing to its activation and subsequent

phosphorylation of downstream target proteins, leading to various cellular responses such as

proliferation, differentiation, and apoptosis.

Applications in Research and Drug Development
The unique properties of 2,3-Bis(hexadecyloxy)propan-1-ol make it a valuable tool in several

areas of research and development:

Drug Delivery: Its amphiphilic nature and the stability of the ether linkages make it a suitable

component for the formulation of liposomes and other lipid-based drug delivery systems.

Cell Signaling Research: As a stable DAG mimic, it can be used to study the activation and

regulation of PKC and other DAG-effector proteins in a controlled manner.

Membrane Biophysics: It is used in the creation of model membranes to study the influence

of ether lipids on membrane structure, fluidity, and protein-lipid interactions.

In conclusion, 2,3-Bis(hexadecyloxy)propan-1-ol is a versatile synthetic lipid with important

applications in understanding and manipulating cellular processes. Its role as a stable

diacylglycerol analog provides a powerful tool for dissecting signaling pathways and for the

development of novel therapeutic delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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